2-(3-acetyl-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-(3-acetyl-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound characterized by the presence of acetyl, methylsulfonyl, and trifluoromethyl groups attached to a glycinamide backbone
Preparation Methods
The synthesis of 2-(3-acetyl-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. The synthetic route may include:
Step 1: Formation of the glycinamide backbone through amide bond formation.
Step 2: Introduction of the 3-acetylphenyl group via Friedel-Crafts acylation.
Step 3: Attachment of the methylsulfonyl group using sulfonylation reactions.
Step 4: Incorporation of the 3-(trifluoromethyl)phenyl group through nucleophilic aromatic substitution.
Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2-(3-acetyl-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-acetyl-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-acetyl-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The acetyl and sulfonyl groups may participate in hydrogen bonding or electrostatic interactions, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate biological pathways and result in specific pharmacological effects.
Comparison with Similar Compounds
Similar compounds to 2-(3-acetyl-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide include:
N~2~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide: Differing only in the position of the trifluoromethyl group.
N~2~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(fluoromethyl)phenyl]glycinamide: Substitution of the trifluoromethyl group with a fluoromethyl group.
N~2~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]alaninamide: Replacement of the glycinamide backbone with an alaninamide backbone.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3-acetyl-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O4S/c1-12(24)13-5-3-8-16(9-13)23(28(2,26)27)11-17(25)22-15-7-4-6-14(10-15)18(19,20)21/h3-10H,11H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVALXTUXRBMSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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